molecular formula C9H24N4 B592526 N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 CAS No. 1219794-67-8

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24

Cat. No.: B592526
CAS No.: 1219794-67-8
M. Wt: 212.465
InChI Key: ZAXCZCOUDLENMH-FLFLDQRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24: is a linear polyamine compound. It is characterized by its structure, which includes two 3-aminopropyl groups attached to a 1,3-propanediamine backbone. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 typically involves the reaction of 1,3-dibromopropane with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • 1,2-Bis(3-aminopropylamino)ethane
  • Tris(3-aminopropyl)amine
  • Diethylenetriamine

Comparison: N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24 is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its linear polyamine structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCZCOUDLENMH-FLFLDQRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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